(8-Methoxy-3,4-dihydro-2h-chromen-3-yl)amine hydrochloride
Description
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIOKMKWCDGQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678860 | |
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119284-79-6 | |
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Phenolic Precursors
A common method involves the acid-catalyzed cyclization of 2-(2-hydroxyprop-2-enyl)phenol derivatives. For example, 4-methoxyphenol can react with formaldehyde and methylamine under reflux conditions in 1,4-dioxane to form the chroman skeleton. The reaction proceeds via a Mannich-type mechanism, where methylamine and formaldehyde generate an iminium intermediate that facilitates ring closure. Typical conditions include:
Coumarin Ring Hydrogenation
Alternative routes start with coumarin derivatives, which undergo hydrogenation to yield dihydrochromen scaffolds. For instance, 8-methoxycoumarin can be reduced using palladium-on-carbon (Pd/C) under hydrogen gas (H₂) at 60–80°C. This method selectively saturates the pyrone double bond while preserving the methoxy group.
Introduction of the Methoxy Group
The methoxy group at the C8 position is typically introduced early in the synthesis via electrophilic aromatic substitution or nucleophilic displacement.
Direct Methoxylation
Methylation of a phenolic -OH group at the C8 position using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) is a standard approach. For example, treating 8-hydroxychroman with methyl iodide in acetone at reflux for 12 hours achieves quantitative methylation.
Directed Ortho-Metalation
In complex substrates, regioselective methoxylation can be achieved using directed ortho-metalation (DoM). A lithiated intermediate generated with n-butyllithium reacts with trimethyl borate, followed by oxidation to install the methoxy group. This method ensures precise positioning of substituents on the chroman ring.
Amine Functionalization Strategies
Introducing the amine group at the C3 position represents the most challenging step due to steric hindrance and competing side reactions.
Bromomethyl Intermediate Route
A patent-pending method involves bromination of 3-methyl-8-methoxychroman using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 80°C to yield 3-bromomethyl-8-methoxychroman. Subsequent reaction with hexamethylenetetramine (HMTA) in refluxing ethanol produces the primary amine via a Sommelet–Hauser rearrangement:
Reductive Amination
An alternative pathway employs reductive amination of 8-methoxychroman-3-one using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds at room temperature, offering moderate yields (40–50%).
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar aprotic solvent:
Purification and Characterization
Critical purification steps include:
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates.
-
Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride crystals.
-
Spectroscopic Validation :
Challenges and Optimization
Chemical Reactions Analysis
(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potential Neuroprotective Effects
Recent studies have indicated that derivatives of chromen-3-yl amines, including (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride, may exhibit neuroprotective properties. They are being investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's.
Case Study : A study published in 2023 synthesized various amino derivatives and evaluated their inhibitory effects on these enzymes. The results demonstrated that certain derivatives showed significant inhibitory activity, suggesting potential therapeutic applications for Alzheimer's disease management .
Antioxidant Activity
Compounds related to this compound have been studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.
Data Table: Antioxidant Activity of Related Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 8-Methoxy-chromenone derivative | 45 | |
| Other chromenone derivatives | 50 - 60 |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.
Synthesis Overview :
- Starting Materials : 4-hydroxycoumarin and an appropriate amine.
- Catalyst : Biogenic ZnO nanoparticles have been used to facilitate the reaction.
- Characterization Techniques :
- NMR for structural confirmation.
- IR for functional group identification.
Pharmacokinetics and Toxicity Studies
The pharmacokinetic profile of this compound has been evaluated through various studies assessing absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the compound's viability as a therapeutic agent.
Toxicity Assessment
Toxicity studies have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence several biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound belongs to a broader class of dihydrochromenylamine hydrochlorides. Key structural analogs include:
- 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride (CAS: 18518-71-3): Lacks the 8-methoxy group but retains the amine at position 3 .
- 1-(3,4-Dihydro-2H-chromen-3-yl)methanamine hydrochloride (CAS: 113771-75-8): Features a methyl group attached to the amine, altering steric and electronic properties .
- 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride (CAS: 83979-31-1): A non-chromene analog with a dimethoxyphenyl group and a propylamine chain, highlighting divergent pharmacophoric motifs .
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine HCl | 112904-73-1 | C₁₀H₁₃NO₂·HCl | 215.68 | Not reported | Inferred similar to analogs* |
| 3,4-Dihydro-2H-chromen-3-ylamine HCl | 18518-71-3 | C₉H₁₁NO·HCl | 185.65 | Not reported | Not reported |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | 83979-31-1 | C₁₂H₁₉NO₂·HCl | 245.74 | 183–184 | Slight in DMSO, MeOH, CHCl₃ |
*Inferred solubility based on structural similarity to hydrochlorides in .
Substituent Effects on Properties
- Amine Modification : Methylation of the amine (as in 1-(3,4-Dihydro-2H-chromen-3-yl)methanamine HCl) could alter basicity and solubility .
Biological Activity
(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride, also known as 8-methoxychroman-3-amine, is a chemical compound with the molecular formula C10H13NO2·HCl and a molecular weight of approximately 215.7 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in neurology and oncology.
The compound is characterized by its methoxy and amine functional groups, which are crucial for its biological activity. The synthesis typically involves methoxylation at the 8th position of a chromene derivative followed by amination at the 3rd position, leading to the formation of its hydrochloride salt .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the methoxy and amine groups facilitates binding to these targets, potentially modulating their activity and influencing processes such as cell signaling and metabolism .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The compound has demonstrated notable antioxidant properties. In vitro studies have reported that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of neuroprotection and cancer therapy .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory properties .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Coumarin derivatives | Moderate | High | Moderate |
| Flavonoids | High | Very High | Significant |
Case Studies
- Antimicrobial Efficacy : A study conducted on various chromene derivatives highlighted that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
- Neuroprotective Mechanisms : In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models. This suggests its potential application in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of chromene precursors, followed by amine functionalization and hydrochloride salt formation. For example, intermediate preparation may require controlled reduction (e.g., LiAlH₄) under anhydrous conditions, with purity ensured via recrystallization or chromatography . Industrial-scale synthesis emphasizes continuous flow reactors and automated parameter control (temperature, pressure) to optimize yield (>95%) and minimize impurities .
| Key Parameters | Example Conditions/Reagents |
|---|---|
| Intermediate Alkylation | Methoxy-substituted chromene, alkyl halides |
| Reduction Step | LiAlH₄, NaBH₄ in THF/EtOH |
| Hydrochloride Formation | HCl gas in diethyl ether |
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Despite limited hazard classification (GHS), researchers should:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particles .
- Store in airtight containers at 2–8°C to prevent degradation .
- Follow spill protocols: mechanically collect material, avoid water flushing to prevent environmental contamination .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms methoxy (δ 3.2–3.8 ppm) and chromenyl amine (δ 6.5–7.5 ppm aromatic protons) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect trace impurities .
- Mass Spectrometry : ESI-MS identifies [M+H]⁺ at m/z 212.1 (free amine) and [M+Cl]⁻ at m/z 248.6 (hydrochloride) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and hydrogen bonding. For example:
- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters, validating chromen-3-yl amine geometry and methoxy orientation .
- Validation : PLATON checks for twinning; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .
Q. What analytical strategies address discrepancies in pharmacological activity data?
- Methodological Answer : Contradictions in receptor binding assays (e.g., serotonin vs. dopamine affinity) may arise from:
- Metabolite Interference : LC-MS/MS quantifies metabolites (e.g., demethylated analogs) in biological matrices .
- Enantiomeric Purity : Chiral HPLC (CHIRALPAK® AD-H column) separates enantiomers, as racemic mixtures can skew activity .
- Batch Variability : NMR and elemental analysis cross-validate synthetic batches to exclude regioisomeric contaminants .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Industrial production faces:
- Catalyst Selection : Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) ensures >99% ee but requires rigorous ligand screening .
- Process Optimization : Flow chemistry minimizes side reactions (e.g., over-reduction) through precise residence time control .
- Quality Control : Polarimetry and circular dichroism (CD) monitor enantiopurity during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
